

# Overview of bifunctional linkers in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Bifunctional Linkers in Drug Discovery for Researchers, Scientists, and Drug Development Professionals.

## **Introduction to Bifunctional Linkers**

Bifunctional linkers are crucial molecular components in modern drug discovery, enabling the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). These linkers connect two distinct molecular entities, a targeting moiety that binds to a specific cell or protein and an effector molecule that elicits a therapeutic effect. The design and chemical properties of the linker are of paramount importance as they significantly influence the stability, efficacy, and overall pharmacokinetic profile of the conjugate drug.

A well-designed bifunctional linker ensures that the conjugate remains intact in circulation until it reaches the target site. Upon reaching the target, the linker may be designed to be cleaved, releasing the effector molecule to exert its function. The choice of linker depends on the specific application and the desired mechanism of action. Linkers can be broadly categorized into cleavable and non-cleavable types, each with distinct advantages and disadvantages.

## **Types of Bifunctional Linkers**

Bifunctional linkers are broadly classified into two main categories: cleavable and noncleavable linkers. The choice between these types is a critical aspect of the design of targeted



therapies.

#### 2.1. Cleavable Linkers

Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon internalization into the target cell, where they encounter specific environmental triggers. This targeted release mechanism minimizes off-target toxicity.

- Hydrazone Linkers: These are acid-labile linkers that are cleaved in the low pH environment of endosomes and lysosomes. The acidic environment catalyzes the hydrolysis of the hydrazone bond, releasing the drug.
- Disulfide Linkers: These linkers are cleaved in the presence of high concentrations of glutathione, which is found intracellularly. This redox-sensitive cleavage mechanism allows for targeted drug release within the cell.
- Peptide Linkers: These linkers are designed to be cleaved by specific proteases that are overexpressed in tumor cells, such as cathepsin B. The specificity of the peptide sequence for the target protease is a key factor in their design.

#### 2.2. Non-Cleavable Linkers

Non-cleavable linkers provide a stable connection between the targeting moiety and the effector molecule. The entire conjugate is internalized, and the drug is released upon the degradation of the targeting moiety (e.g., the antibody in an ADC) in the lysosome. This process results in the release of the drug with the linker and a portion of the targeting moiety attached.

 Thioether Linkers: These are common non-cleavable linkers that form a stable bond, for example, between an antibody and a cytotoxic payload.

# Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The bifunctional linker plays a critical role in the success of an ADC.



### 3.1. Role of Linkers in ADC Efficacy and Safety

The linker in an ADC influences several key parameters:

- Stability: The linker must be stable enough to prevent premature release of the cytotoxic payload in circulation, which could lead to systemic toxicity.
- Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to each antibody, known as the DAR, is influenced by the linker chemistry and can affect the ADC's efficacy and toxicity.
- Pharmacokinetics: The physicochemical properties of the linker can impact the overall pharmacokinetic profile of the ADC.

The following diagram illustrates the general mechanism of action for an Antibody-Drug Conjugate.



Click to download full resolution via product page

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

## Bifunctional Linkers in PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is critical for inducing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

#### 4.1. The Role of Linkers in PROTACs



The linker in a PROTAC is not merely a spacer; it plays an active role in the mechanism of action.

- Ternary Complex Formation: The length, rigidity, and composition of the linker are crucial for the formation of a productive ternary complex.
- Physicochemical Properties: The linker significantly influences the solubility, permeability,
   and metabolic stability of the PROTAC, which are key determinants of its druglike properties.
- "Hook Effect": At high concentrations, some PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and can reduce the efficiency of degradation. This is known as the "hook effect".

The following diagram illustrates the catalytic cycle of a PROTAC.



Click to download full resolution via product page

Caption: The catalytic cycle of a PROTAC for targeted protein degradation.

## **Quantitative Data on Bifunctional Linkers**

The properties of bifunctional linkers can be quantitatively assessed to optimize the performance of drug conjugates.



| Linker Type       | Application | Key Parameter  | Typical<br>Values/Observation<br>s                                           |
|-------------------|-------------|----------------|------------------------------------------------------------------------------|
| PEG Linkers       | PROTACs     | Linker Length  | Optimal lengths are often between 3 and 12 PEG units.                        |
| Alkyl Chains      | PROTACs     | Lipophilicity  | Increasing length can increase lipophilicity and affect cell permeability.   |
| Valine-Citrulline | ADCs        | Cleavage Rate  | Efficiently cleaved by Cathepsin B in the lysosome.                          |
| Hydrazone         | ADCs        | pH Sensitivity | Stable at neutral pH, hydrolyzes at pH 4.5-5.0.                              |
| Thioether         | ADCs        | Stability      | Highly stable in plasma, relies on antibody degradation for payload release. |

## **Experimental Protocols**

## 6.1. Protocol for Assessing Linker Stability in Plasma

This protocol outlines a general method for evaluating the stability of a bifunctional linker in a drug conjugate when exposed to plasma.

### Materials:

- Drug conjugate stock solution (e.g., in DMSO)
- Human or mouse plasma



- Phosphate-buffered saline (PBS)
- Acetonitrile
- Trifluoroacetic acid (TFA)
- LC-MS/MS system

### Methodology:

- Incubation: The drug conjugate is incubated in plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
- Quenching: The reaction is quenched by adding an excess of cold acetonitrile to precipitate plasma proteins.
- Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
- Analysis: The supernatant, containing the drug conjugate and any degradation products, is analyzed by LC-MS/MS to quantify the amount of intact conjugate remaining over time.
- Data Interpretation: The percentage of intact conjugate remaining at each time point is
  plotted to determine the half-life of the conjugate in plasma.
- 6.2. Protocol for a Cell-Based Cytotoxicity Assay for ADCs

This protocol describes a method to determine the in vitro potency of an ADC.

#### Materials:

- Target cancer cell line (expressing the target antigen)
- Control cell line (negative for the target antigen)
- · Complete cell culture medium
- ADC serial dilutions
- Cell viability reagent (e.g., CellTiter-Glo®)







· 96-well plates

## Methodology:

- Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
- Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period of time (e.g., 72-96 hours).
- Viability Assessment: A cell viability reagent is added to each well, and the luminescence (or absorbance/fluorescence) is measured, which correlates with the number of viable cells.
- Data Analysis: The data is plotted as cell viability versus ADC concentration, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.

The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC.





Click to download full resolution via product page

Caption: A generalized workflow for the discovery and development of PROTACs.



 To cite this document: BenchChem. [Overview of bifunctional linkers in drug discovery].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610225#overview-of-bifunctional-linkers-in-drug-discovery]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com